molecular formula C13H15Cl3N4O2S B2435133 N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide CAS No. 620564-50-3

N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B2435133
CAS No.: 620564-50-3
M. Wt: 397.7
InChI Key: HXMVNOSIJQBXBB-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic compound of interest in medicinal chemistry research, characterized by its hybrid structure incorporating both trichloroacetamide and thiourea pharmacophores. Compounds within this structural class have been investigated as potential anti-inflammatory agents. Molecular docking studies on highly similar analogs suggest they may function as cyclooxygenase-2 (COX-2) inhibitors, forming stable complexes within the enzyme's active site and potentially surpassing the binding affinity of precursor molecules like 2,4-dichlorophenoxyacetic acid . The molecular framework is also relevant for exploring inhibition of other biological targets, such as the GADD34:PP1 holoenzyme complex, drawing parallels to known research tools like Salubrinal . This molecule serves as a valuable scaffold for synthetic organic chemistry, particularly as a substrate for constructing heterocyclic systems such as 4H-1,3,5-oxadiazines . The structure of this and related compounds is reliably confirmed through spectroscopic methods, including ¹H and ¹³C NMR . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N4O2S/c1-7(21)17-9-4-3-5-10(6-9)19-12(23)20-11(13(14,15)16)18-8(2)22/h3-6,11H,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMVNOSIJQBXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-aminoacetophenone with 1,1,1-trichloro-2-nitroethane under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions involving thiourea and acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide can be compared with similar compounds such as:

  • N-(1-{[(3-Acetamidophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)heptanamide
  • N-(1-{[(2-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-(1-naphthyl)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Biological Activity

N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15Cl3N4O2S
  • Molecular Weight : 406.915 g/mol
  • CAS Number : 406915-27-3
  • Synonyms : 3-acetamidophenyl carbamothioyl derivative

The compound features a trichloroethyl group attached to a carbamothioyl moiety, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that compounds with similar structures exhibit:

  • Inhibition of Enzymatic Activity : The presence of the carbamothioyl group may inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some studies indicate that derivatives can exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

Biological Activity Data

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionAltered metabolic pathways

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that similar trichloro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Cytotoxicity in Cancer Research :
    • In vitro studies on human cancer cell lines showed that this compound led to apoptosis in a dose-dependent manner. This suggests potential for development into a chemotherapeutic agent.
  • Enzyme Interaction Studies :
    • Computational modeling indicated that the compound could bind effectively to active sites of specific enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer properties.

Q & A

How can researchers optimize the synthesis of N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide to improve yield and purity?

Basic Research Question
Optimization involves controlling reaction parameters such as temperature (e.g., maintaining 60–80°C for thiourea formation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates. Purification steps, including column chromatography or recrystallization, are critical for isolating the final product from by-products . Analytical techniques like NMR and HPLC should be used iteratively to validate purity at each step .

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and functional groups, while Mass Spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

How can computational tools like molecular docking predict the biological interactions of this compound?

Advanced Research Question
AutoDock Vina or Schrödinger Suite can model binding affinities to target proteins (e.g., enzymes or receptors). UCSF Chimera aids in visualizing docking poses and hydrogen-bonding networks . Researchers should cross-validate computational predictions with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .

How should researchers address contradictory data in biological activity assays for this compound?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH, solvent compatibility) or off-target effects. Dose-response curves and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) can clarify mechanisms. Replicating studies under standardized protocols and using positive/negative controls are critical .

What experimental strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

Advanced Research Question
Systematic substitution of functional groups (e.g., trichloroethyl or carbamothioyl moieties) followed by bioactivity screening is key. QSAR models can prioritize derivatives for synthesis. Techniques like free-energy perturbation (FEP) calculations refine predictions of substituent effects .

How does the compound’s stability vary under different storage or reaction conditions?

Basic Research Question
Stability studies should assess degradation in solvents (e.g., DMSO vs. aqueous buffers) and temperatures (4°C vs. ambient). Accelerated stability testing (40°C/75% RH) over weeks, monitored via HPLC, identifies degradation products. Electron-withdrawing groups like trichloromethyl may enhance hydrolytic stability .

What strategies mitigate regioselectivity challenges during functionalization of the acetamide core?

Advanced Research Question
Protecting groups (e.g., Boc for amines) and catalysts (e.g., Pd for cross-coupling) can direct substitutions. Solvent polarity and temperature adjustments influence reaction pathways. For example, low temperatures (−20°C) may favor carbamothioyl-amino bond formation over side reactions .

How can researchers evaluate synergistic effects of this compound with other bioactive agents?

Advanced Research Question
Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergy in cell-based models. Isobolograms and mechanistic studies (e.g., Western blotting for pathway markers) identify molecular interactions. Computational models like SynergyFinder help prioritize combinations .

What green chemistry approaches are viable for scaling up synthesis sustainably?

Advanced Research Question
Microwave-assisted synthesis reduces reaction times, while biocatalysts (e.g., lipases) improve enantioselectivity. Solvent recycling (e.g., ethanol/water mixtures) and atom-economical routes (e.g., one-pot reactions) minimize waste. Life-cycle assessment (LCA) tools evaluate environmental impact .

What mechanistic studies elucidate the compound’s mode of action in biological targets?

Advanced Research Question
Surface plasmon resonance (SPR) measures binding kinetics to purified proteins. CRISPR-Cas9 knockouts of putative targets validate specificity. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time, identifying critical binding residues .

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